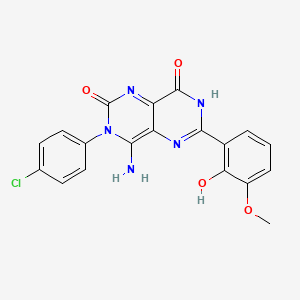

3-(4-Chlorophenyl)-6-(2-hydroxy-3-methoxyphenyl)-4-imino-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione

Description

Properties

IUPAC Name |

4-amino-3-(4-chlorophenyl)-6-(2-hydroxy-3-methoxyphenyl)-7H-pyrimido[5,4-d]pyrimidine-2,8-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClN5O4/c1-29-12-4-2-3-11(15(12)26)17-22-13-14(18(27)24-17)23-19(28)25(16(13)21)10-7-5-9(20)6-8-10/h2-8,26H,21H2,1H3,(H,22,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFBPWISIKXNDLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)C2=NC3=C(N(C(=O)N=C3C(=O)N2)C4=CC=C(C=C4)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-Chlorophenyl)-6-(2-hydroxy-3-methoxyphenyl)-4-imino-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione is a synthetic compound with potential biological activity. Its molecular structure suggests various pharmacological properties due to the presence of multiple functional groups. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

The compound has the empirical formula and a molecular weight of approximately 411.8 g/mol. Its predicted density is and pKa is around .

| Property | Value |

|---|---|

| Empirical Formula | C19H14ClN5O4 |

| Molecular Weight | 411.8 g/mol |

| Density | 1.62 g/cm³ (predicted) |

| pKa | 8.13 (predicted) |

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor for certain enzymes and receptors involved in inflammatory responses and cell proliferation.

- Antioxidant Activity : The presence of hydroxyl and methoxy groups in its structure suggests potential antioxidant properties, which could mitigate oxidative stress in cells.

- Enzyme Inhibition : It has been observed to inhibit certain kinases that are critical in cancer progression, making it a candidate for anticancer therapy.

- Antimicrobial Properties : The compound exhibits antimicrobial activity against various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes.

Anticancer Activity

A study evaluated the effects of this compound on cancer cell lines. The results indicated a significant reduction in cell viability in a dose-dependent manner against breast and colon cancer cells. The mechanism was linked to the induction of apoptosis and inhibition of cell cycle progression.

Antimicrobial Studies

Research conducted on the antimicrobial properties revealed that the compound showed effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results comparable to standard antibiotics.

In Vivo Studies

In vivo experiments demonstrated that administration of the compound led to a notable decrease in tumor size in animal models when used in conjunction with traditional chemotherapy agents. This suggests a synergistic effect that enhances therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(4-Chlorophenyl)-4-imino-6-(4-methoxyphenyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione (CAS: 379707-94-5)

- Molecular Formula : C₁₉H₁₄ClN₅O₄ (identical to the target compound).

- Molar Mass : 411.8 g/mol .

- Key Differences: Substituent at position 6 is 4-methoxyphenyl instead of 2-hydroxy-3-methoxyphenyl. The para-methoxy group may alter electronic effects, influencing reactivity or binding affinity in biological systems.

6-(2-Furyl)-4-imino-3-phenyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione (CAS: 499197-56-7)

- Molecular Formula : C₁₆H₁₁N₅O₃.

- Molar Mass : 321.29 g/mol .

- Key Differences :

- A furyl group replaces the chlorophenyl and methoxyphenyl substituents.

- Smaller molecular size (lower molar mass) may improve membrane permeability but reduce target specificity.

- The furan ring introduces conjugated π-electrons, which could enhance fluorescence properties or alter metabolic stability.

Quinazolinone Derivatives with Bis(4-methoxyphenyl) Substituents

- Example: 2-(3-(6,8-Bis(2-(4-methoxyphenyl))-2-methyl-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)-2,2-dimethylpropyl)-6,8-bis(2-(4-methoxyphenyl))quinazolin-4(3H)-one (Compound 4l).

- Key Differences :

Structural and Functional Analysis

Table 1: Comparative Data for Diazaquinazoline Derivatives

Key Observations:

Polarity and Solubility : The target compound’s 2-hydroxy-3-methoxyphenyl group likely increases hydrophilicity compared to the purely methoxy-substituted analog (CAS: 379707-94-5) .

Synthetic Complexity : highlights the use of DMF and pyridine intermediates in synthesizing similar diazaquinazoline derivatives, suggesting shared synthetic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.